4-Ethyl-3-iodophenol
Description
4-Ethyl-3-iodophenol (IUPAC name: 3-iodo-4-ethylphenol) is a halogenated phenolic compound with the molecular formula C₈H₉IO. It features a phenol core substituted with an ethyl group at the para position (C-4) and an iodine atom at the meta position (C-3). This unique combination of substituents distinguishes it from simpler phenolic derivatives. However, detailed studies on its synthesis, applications, or toxicity remain sparse in publicly accessible literature, suggesting it may serve as a specialized intermediate in organic synthesis or pharmaceutical research .
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-ethyl-3-iodophenol |
InChI |
InChI=1S/C8H9IO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3 |
InChI Key |
BNBCLHYJKZETAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-iodophenol can be achieved through several methods. One common approach involves the iodination of 4-ethylphenol using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the phenol ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form 4-ethylphenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Production of quinones or other oxidized phenolic compounds.
Reduction: Formation of 4-ethylphenol.
Scientific Research Applications
4-Ethyl-3-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the iodine atom may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 4-ethyl-3-iodophenol’s properties, it is compared below with three structurally related phenolic derivatives: 4,4’-isopropylidenediphenol (bisphenol A), 4,4’-methylenedi-2,6-xylenol, and ethyl (4-iodophenyl)carbamothioylsulfanylformate. Key differences in substituents, molecular weight, and applications are highlighted.
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
- This could influence its reactivity in cross-coupling reactions or biological interactions. Ethyl and methyl groups in bisphenol A and 4,4’-methylenedi-2,6-xylenol increase hydrophobicity compared to this compound, which retains moderate polarity due to the -OH group .
- Molecular Weight and Complexity: this compound has a lower molecular weight (248.06 g/mol) than ethyl (4-iodophenyl)carbamothioylsulfanylformate (383.23 g/mol), reflecting differences in functional group complexity. The latter’s thiocarbamate and ester groups suggest broader reactivity but reduced stability under acidic/basic conditions .
- Applications: While bisphenol A is industrially significant, this compound’s niche applications are less documented. Ethyl (4-iodophenyl)carbamothioylsulfanylformate is listed as a supplier compound, implying commercial availability for specialized syntheses .
Research Findings on Reactivity and Stability
- Halogen Bonding: Iodine’s polarizable nature in this compound facilitates interactions with electron-rich species, a trait exploited in crystal engineering and supramolecular chemistry. This contrasts with chlorine-substituted phenols (e.g., 4-chloro-3-ethylphenol), where weaker halogen bonding is observed .
- Thermal Stability: Ethyl groups generally improve thermal stability compared to methyl substituents.
- Synthetic Utility: The iodine atom serves as a directing group in electrophilic aromatic substitution, enabling regioselective modifications. This property is shared with other iodophenols but less pronounced in fluorinated or chlorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
